N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H22N6OS and its molecular weight is 346.45. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can be accomplished through a multi-step process involving the formation of the triazine ring followed by functional group modifications. The typical synthetic route includes:
Formation of the triazine core: Starting from cyanuric chloride, react it with dimethylamine and piperidine under controlled temperature and pH conditions.
Attachment of the thiophene-carboxamide group: React the triazine intermediate with thiophene-2-carboxylic acid or its derivatives under appropriate catalysts and solvents.
Industrial Production Methods: In industrial settings, the production of this compound involves optimized reaction conditions to maximize yield and minimize by-products. Techniques like batch reactors or continuous flow reactors are employed, using catalysts such as palladium or platinum to facilitate the necessary transformations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions may affect the triazine ring or the thiophene group, potentially forming amines or reduced thiophene derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various sites on the molecule, particularly on the triazine ring and thiophene moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (MCPBA) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols under suitable temperature and solvent conditions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or reduced thiophene derivatives.
Substitution: Corresponding substituted products depending on the reagents used.
Scientific Research Applications: N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide finds applications across various scientific domains:
Chemistry: It is used as a building block for the synthesis of other complex molecules and in studying reaction mechanisms.
Biology: Serves as a probe in molecular biology for studying interactions with DNA, RNA, and proteins.
Industry: Utilized in the manufacture of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action: The compound exerts its effects through various molecular interactions:
Molecular Targets: It interacts with nucleic acids, proteins, and other biomolecules, affecting their structure and function.
Pathways Involved: Modulates biochemical pathways involved in signal transduction, enzyme activity, and gene expression.
Comparison with Similar Compounds: When compared to other similar compounds, this compound stands out due to its unique combination of functional groups that offer diverse reactivity and applications. Similar compounds include:
N-(2-aminoethyl)-4-(dimethylamino)-1,3,5-triazin-2-amine
2-(Dimethylamino)-4,6-bis(thiophen-2-yl)-1,3,5-triazine
1-(4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methanamine
Each of these compounds has variations in structure that influence their specific applications and reactivity, but none possess the exact combination found in this compound, making it unique in its class.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6OS/c1-21(2)15-18-13(11-17-14(23)12-7-6-10-24-12)19-16(20-15)22-8-4-3-5-9-22/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVUSQDFWCCRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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